ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,3-triazole ring and the oxadiazole ring, followed by esterification. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,3-triazole and oxadiazole rings suggests that this compound could have a planar structure, while the fluorophenyl group could introduce some degree of polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification reactions, while the 1,2,3-triazole and oxadiazole rings could participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the interactions between its atoms .Scientific Research Applications
Synthesis and Biological Activities
Research by Başoğlu et al. (2013) details the synthesis of compounds similar to ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate, showcasing their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity against test microorganisms, and others displayed antiurease and antilipase activities (Başoğlu et al., 2013).
Chemical Synthesis
Matiichuk et al. (2009) studied the synthesis of similar compounds, focusing on the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid. This process led to the formation of various compounds, including ones with triazole and oxadiazole components (Matiichuk et al., 2009).
Tetrel Bonding Interactions
A study by Ahmed et al. (2020) explored the synthesis and characterization of triazole derivatives that include an α-ketoester functionality. They focused on the analysis of O⋯π-hole tetrel bonding interactions in these compounds, using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).
Catalysis in Aqueous Media
Bumagin et al. (2018) synthesized new substituted triazoles and examined their use as ligands in the preparation of palladium(II) complexes. These complexes were effective catalysts for C-C cross-coupling reactions in aqueous media, showcasing a potential application in green chemistry (Bumagin et al., 2018).
Herbicide Synthesis
Fan et al. (2015) developed a new synthesis method for the herbicide carfentrazone-ethyl, employing ethyl acrylate. This method offers advantages like mild conditions, atom economy, and efficiency, highlighting the compound's role in agricultural chemistry (Fan et al., 2015).
Structural Characterization
Kariuki et al. (2021) synthesized and structurally characterized isoxazolylmethyl-1H-1,2,3-triazoles, providing insights into their molecular structure and potential applications in material science or pharmaceuticals (Kariuki et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTKRWKWGCGVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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